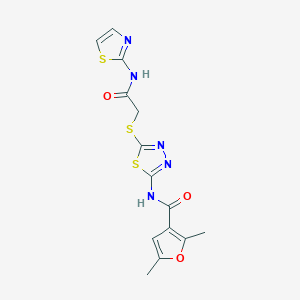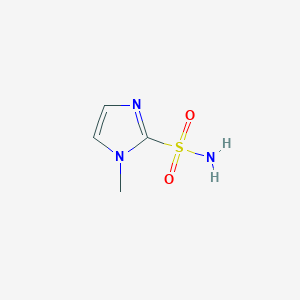
(R)-(2-methoxypropoxy)(triphenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylmethane is a hydrocarbon with the formula (C6H5)3CH . It is a colorless solid that is soluble in nonpolar organic solvents and not in water . Triphenylmethane is the basic skeleton of many synthetic dyes called triarylmethane dyes, many of them are pH indicators, and some display fluorescence .
Synthesis Analysis
Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . Another method involves heating diphenylmercury with benzal chloride .Molecular Structure Analysis
The Ph3C-H bond in triphenylmethane is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol . This makes triphenylmethane mildly acidic, with a pKa of 33.3 . The charge in triphenylmethane is delocalized over three phenyl rings .Chemical Reactions Analysis
The Ph3C-H bond in triphenylmethane is relatively weak, which leads to its reactivity . The triphenylmethyl (trityl) radical is a valuable carbon-centered radical reagent due to its stability, persistence, and spectroscopic activity .Physical And Chemical Properties Analysis
Triphenylmethane appears as colorless to pale yellow crystals or powder . It has a molecular weight of approximately 250.33 g/mol . The compound is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene .Aplicaciones Científicas De Investigación
Methane as a Resource in Biotechnology
Methane, an abundant gas with significant energy potential, is utilized in various biotechnological applications through the action of methanotrophs—bacteria that metabolize methane as their sole carbon source. These applications range from the production of single-cell protein and biopolymers to the generation of valuable compounds like methanol and vitamins. Methanotrophs have also been genetically engineered to produce novel compounds, illustrating the versatility of methane as a feedstock for biotechnological innovation and sustainable production processes (Strong, Xie, & Clarke, 2015).
Methane Emission and Consumption in Soils
Methane emissions from soils represent a dynamic interplay between microbial production and consumption, with significant implications for atmospheric methane levels. Understanding these processes is crucial for developing strategies to mitigate methane's impact on climate change. Research on soil methane dynamics highlights the role of methanogenic archaea and methanotrophic bacteria, offering insights into how soil management practices can influence methane fluxes to the atmosphere (Mer & Roger, 2001).
Methane Oxidation by Microbial Communities
Anaerobic oxidation of methane (AOM) in marine environments plays a critical role in regulating methane concentrations. This process, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria, involves complex microbial interactions and biochemical pathways. Understanding AOM mechanisms is key to assessing methane's role in carbon cycling and its environmental implications (Niemann & Elvert, 2008).
Novel Pathways of Methane Production and Emission
Recent discoveries have identified direct methane production pathways in eukaryotes, including plants and fungi, challenging traditional views of methane biogenesis. These findings suggest that a variety of organisms contribute to methane emissions through mechanisms that differ from those of methanogenic archaea. Such insights have significant implications for understanding the global methane budget and developing strategies to address methane's role in climate change (Liu et al., 2015).
Propiedades
IUPAC Name |
[[(2R)-2-methoxypropoxy]-diphenylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-19(24-2)18-25-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPCFHEPVJDLG-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)
![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)
![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

